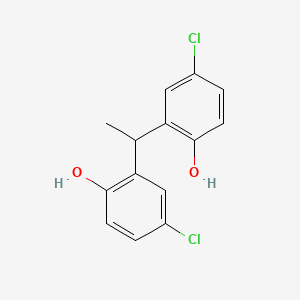
Phenol, 2,2'-ethylidenebis(4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-ethylidenebis(4-chloro-) is a chemical compound with the molecular formula C14H12Cl2O2. It is also known by other names such as methyl-bis(2-hydroxy-5-chlorophenyl)methane and AI3-04819 . This compound is characterized by the presence of two phenol groups connected by an ethylidene bridge, with chlorine atoms attached to the phenol rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis(4-chloro-) can be synthesized through the reaction of 4-chlorophenol with acetaldehyde under acidic conditions . The reaction involves the formation of an intermediate, which then undergoes a condensation reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis(4-chloro-) typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,2’-ethylidenebis(4-chloro-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenol, 2,2’-ethylidenebis(4-chloro-) can be compared with other similar compounds such as:
Phenol, 2,2’-methylenebis(4-chloro-): This compound has a methylene bridge instead of an ethylidene bridge, which affects its reactivity and applications.
Phenol, 2,2’-thiobis(4-chloro-): This compound contains a sulfur atom in the bridge, leading to different chemical properties and uses.
Phenol, 2,2’-ethylidenebis(4-chloro-) is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5429-63-0 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3 |
InChI Key |
USUGTMHBBHEXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















